Disperse red 1

Catalog No.
S526323
CAS No.
2872-52-8
M.F
C16H18N4O3
M. Wt
314.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Disperse red 1

CAS Number

2872-52-8

Product Name

Disperse red 1

IUPAC Name

2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethanol

Molecular Formula

C16H18N4O3

Molecular Weight

314.34 g/mol

InChI

InChI=1S/C16H18N4O3/c1-2-19(11-12-21)15-7-3-13(4-8-15)17-18-14-5-9-16(10-6-14)20(22)23/h3-10,21H,2,11-12H2,1H3

InChI Key

FOQABOMYTOFLPZ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Disperse Red 1; Celliton Red B; Celliton Scarlet B; Diacelliton Scarlet B; Fenacet Scarlet B; Neosetile Scarlet B; WO 4; WO-4; WO4;

Canonical SMILES

CCN(CCO)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-]

The exact mass of the compound Disperse red 1 is 314.1379 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57019. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Supplementary Records. It belongs to the ontological category of azobenzenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Disperse Red 1 (DR1) is a benchmark push-pull monoazo dye characterized by its strong electron-donor (ethyl and hydroxyethyl groups) and electron-acceptor (nitro group) configuration. In scientific and industrial procurement, DR1 is primarily sourced not for traditional textile dyeing, but as a high-performance chromophore for nonlinear optical (NLO) applications, electro-optic modulators, and photoresponsive polymers. Its defining structural feature is the single pendant hydroxyl group, which allows for precise covalent grafting onto polymer backbones (such as poly(methyl methacrylate), PMMA) without inducing unwanted cross-linking. Furthermore, its well-characterized trans-cis photoisomerization and high molecular hyperpolarizability make it an indispensable precursor for fabricating poled polymer films with large, stable electro-optic coefficients[1].

Substituting Disperse Red 1 with closely related azo dyes fundamentally alters polymer synthesis routes and electro-optic performance. For example, replacing DR1 with Disperse Red 19 (DR19) introduces a second hydroxyl group, shifting the molecule from a mono-functional grafting agent to a di-functional comonomer, which forces main-chain integration or cross-linking rather than side-chain attachment. Similarly, substituting with Disperse Red 13 (DR13) introduces an ortho-chloro substituent that increases steric hindrance, modifying both the transition dipole moment and the solubility profile in supercritical CO2. Using Disperse Orange 3 (DO3) removes the ethyl/hydroxyethyl donors entirely, drastically reducing the molecular hyperpolarizability and altering solubility in matrices like PMMA. Therefore, procurement must strictly match the chromophore's functional groups to the intended polymer architecture[1].

Precursor Suitability: Mono- vs. Di-Functionalization for NLO Polymers

Disperse Red 1 (DR1) possesses a single hydroxyl donor group, making it the optimal precursor for synthesizing pendant/side-chain nonlinear optical (NLO) polymers (e.g., DR1-acrylate or DR1-PVP). In contrast, its close analog Disperse Red 19 (DR19) possesses two hydroxyl groups, which dictates its use as a comonomer for main-chain or cross-linked networks like polyurethanes and epoxies. For procurement targeting side-chain grafting without unwanted cross-linking, DR1 is the mandatory selection [1].

Evidence DimensionHydroxyl group count and polymer integration mode
Target Compound Data1 -OH group (enables pendant/side-chain grafting, e.g., DR1-acrylate)
Comparator Or BaselineDisperse Red 19 (2 -OH groups, forces main-chain/cross-linked integration)
Quantified DifferenceStrictly mono-functional vs. di-functional reactivity
ConditionsCovalent attachment to polymer backbones (e.g., PMMA, PVP, or polyurethanes)

Procuring DR1 over DR19 prevents unintended cross-linking when synthesizing side-chain functionalized polymers for electro-optic devices.

Electro-Optic Performance: High Anisotropy in Copolymer vs. Guest-Host Systems

When integrated into poly(methyl methacrylate) (PMMA), covalently bound DR1 copolymers exhibit significantly different electro-optic anisotropy compared to simple guest-host blends. Fabry–Pérot interferometric measurements show that poled PMMA-DR1 copolymers achieve a wavelength-independent χ(2)333 / χ(2)113 nonlinear anisotropy ratio close to 5, whereas the PMMA-DR1 guest-host blend yields a ratio close to 3. Additionally, the electro-optic coefficient r33 for a 16.5 mol% DR1-MMA copolymer poled at 0.5 MV/cm reaches 3.6 ± 0.3 pm/V at 810 nm[1].

Evidence DimensionNonlinear anisotropy ratio (χ(2)333 / χ(2)113)
Target Compound Data~5 (covalently functionalized PMMA-DR1 copolymer)
Comparator Or Baseline~3 (PMMA-DR1 guest-host blend)
Quantified Difference66% higher anisotropy ratio in the covalently bound copolymer
ConditionsPoled thin films measured via Fabry–Pérot interferometry from visible to 1.55 μm

Covalent integration of DR1 provides superior poling-induced anisotropy compared to simple doping, essential for designing polarization-dependent electro-optic modulators.

Processability: Solubility and Diffusion in Supercritical CO2

Disperse Red 1 is highly compatible with supercritical carbon dioxide (scCO2) processing for polymer impregnation, offering a green alternative to solvent-based doping. Studies comparing the solubility of DR1 and Disperse Red 13 (DR13) in scCO2 demonstrate that DR1 can be effectively transported into matrices like PMMA and PET without aqueous dispersants. Confocal Raman microscopy confirms that DR1 achieves a significant concentration gradient normal to the surface, penetrating down to a depth of ca. 100 µm into PET at 110 bar and 50 °C [1].

Evidence DimensionSupercritical CO2 polymer impregnation depth
Target Compound DataPenetration depth of ca. 100 µm into PET
Comparator Or BaselineSurface-limited deposition without scCO2 swelling
Quantified DifferenceDeep volumetric doping vs. superficial coating
ConditionsSupercritical CO2 at 110 bar and 50 °C

DR1's established solubility parameters in scCO2 make it the benchmark choice for developing solvent-free, environmentally friendly polymer doping processes.

Synthesis of Side-Chain Nonlinear Optical Polymers

Because DR1 possesses a single reactive hydroxyl group, it is the ideal precursor for synthesizing side-chain NLO polymers such as PMMA-DR1 copolymers. This application directly leverages the mono-functional nature of DR1 (as opposed to the di-functional DR19) to ensure that the chromophores are grafted as pendant groups without cross-linking the polymer matrix, allowing for optimal poling and high electro-optic coefficients [1].

Fabrication of Electro-Optic Modulators and Waveguides

DR1-functionalized polymers are extensively used in the fabrication of electro-optic modulators for telecommunications. The high nonlinear anisotropy ratio (χ(2)333 / χ(2)113 ≈ 5) achieved in poled DR1 copolymers makes them highly suitable for devices requiring strong polarization-dependent phase modulation, outperforming simple guest-host doped systems [2].

Environmentally Friendly Polymer Doping via Supercritical CO2

DR1 is utilized in advanced, solvent-free polymer impregnation processes using supercritical carbon dioxide. Its specific solubility profile in scCO2 allows it to deeply penetrate (up to 100 µm) and uniformly dope thermoplastic matrices like PET and PMMA, which is critical for manufacturing bulk-colored plastics and optical filters without the use of hazardous volatile organic compounds [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

314.13789045 Da

Monoisotopic Mass

314.13789045 Da

Heavy Atom Count

23

LogP

4.3 (LogP)

Appearance

Solid powder

Melting Point

161.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BXB94RR5DW

GHS Hazard Statements

Aggregated GHS information provided by 76 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 76 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 74 of 76 companies with hazard statement code(s):;
H315 (41.89%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

4.00e-14 mmHg

Pictograms

Irritant

Irritant

Other CAS

2872-52-8

Wikipedia

2-[N-ethyl-4-(4-nitrophenyl)azoanilino]ethanol

General Manufacturing Information

Ethanol, 2-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]-: ACTIVE

Dates

Last modified: 08-15-2023
1: Fernandes FH, Bustos-Obregon E, Salvadori DM. Disperse Red 1 (textile dye) induces cytotoxic and genotoxic effects in mouse germ cells. Reprod Toxicol. 2015 Jun;53:75-81. doi: 10.1016/j.reprotox.2015.04.002. Epub 2015 Apr 13. PubMed PMID: 25883024.
2: da Silva Leite L, de Souza Maselli B, de Aragão Umbuzeiro G, Pupo Nogueira RF. Monitoring ecotoxicity of disperse red 1 dye during photo-Fenton degradation. Chemosphere. 2016 Apr;148:511-7. doi: 10.1016/j.chemosphere.2016.01.053. Epub 2016 Feb 4. PubMed PMID: 26841294.
3: Smithson CS, Wu Y, Wigglesworth T, Zhu S. A more than six orders of magnitude UV-responsive organic field-effect transistor utilizing a benzothiophene semiconductor and Disperse Red 1 for enhanced charge separation. Adv Mater. 2015 Jan 14;27(2):228-33. doi: 10.1002/adma.201404193. Epub 2014 Nov 3. PubMed PMID: 25367245.
4: Vacchi FI, Von der Ohe PC, Albuquerque AF, Vendemiatti JAS, Azevedo CCJ, Honório JG, Silva BFD, Zanoni MVB, Henry TB, Nogueira AJ, Umbuzeiro GA. Occurrence and risk assessment of an azo dye - The case of Disperse Red 1. Chemosphere. 2016 Aug;156:95-100. doi: 10.1016/j.chemosphere.2016.04.121. Epub 2016 May 9. PubMed PMID: 27174821.
5: Ferraz ER, Umbuzeiro GA, de-Almeida G, Caloto-Oliveira A, Chequer FM, Zanoni MV, Dorta DJ, Oliveira DP. Differential toxicity of Disperse Red 1 and Disperse Red 13 in the Ames test, HepG2 cytotoxicity assay, and Daphnia acute toxicity test. Environ Toxicol. 2011 Oct;26(5):489-97. doi: 10.1002/tox.20576. Epub 2010 Apr 12. PubMed PMID: 20549607.
6: Ferraz ER, Li Z, Boubriak O, de Oliveira DP. Hepatotoxicity assessment of the azo dyes disperse orange 1 (DO1), disperse red 1 (DR1) and disperse red 13 (DR13) in HEPG2 cells. J Toxicol Environ Health A. 2012;75(16-17):991-9. doi: 10.1080/15287394.2012.696513. PubMed PMID: 22852849.
7: Chequer FM, Angeli JP, Ferraz ER, Tsuboy MS, Marcarini JC, Mantovani MS, de Oliveira DP. The azo dyes Disperse Red 1 and Disperse Orange 1 increase the micronuclei frequencies in human lymphocytes and in HepG2 cells. Mutat Res. 2009 May 31;676(1-2):83-6. doi: 10.1016/j.mrgentox.2009.04.004. Epub 2009 Apr 14. Erratum in: Mutat Res. 2010 Sep 30;702(1):129. PubMed PMID: 19442572.
8: Li H, Wang J, Wang C, Zeng P, Pan Y, Yang Y. Enhanced diffraction properties of photoinduced gratings in nematic liquid crystals doped with Disperse Red 1. Proc Jpn Acad Ser B Phys Biol Sci. 2016;92(8):330-335. PubMed PMID: 27725471; PubMed Central PMCID: PMC5243948.
9: Oliveira GA, Ferraz ER, Chequer FM, Grando MD, Angeli JP, Tsuboy MS, Marcarini JC, Mantovani MS, Osugi ME, Lizier TM, Zanoni MV, Oliveira DP. Chlorination treatment of aqueous samples reduces, but does not eliminate, the mutagenic effect of the azo dyes Disperse Red 1, Disperse Red 13 and Disperse Orange 1. Mutat Res. 2010 Dec 21;703(2):200-8. doi: 10.1016/j.mrgentox.2010.09.001. Epub 2010 Sep 20. PubMed PMID: 20851777.
10: Chequer FM, Lizier TM, de Felício R, Zanoni MV, Debonsi HM, Lopes NP, Marcos R, de Oliveira DP. Analyses of the genotoxic and mutagenic potential of the products formed after the biotransformation of the azo dye Disperse Red 1. Toxicol In Vitro. 2011 Dec;25(8):2054-63. doi: 10.1016/j.tiv.2011.05.033. Epub 2011 Aug 30. PubMed PMID: 21907275.
11: Cinar M, Coruh A, Karabacak M. FT-IR, UV-vis, 1H and 13C NMR spectra and the equilibrium structure of organic dye molecule disperse red 1 acrylate: a combined experimental and theoretical analysis. Spectrochim Acta A Mol Biomol Spectrosc. 2011 Dec;83(1):561-9. doi: 10.1016/j.saa.2011.09.003. Epub 2011 Sep 9. PubMed PMID: 21958518.
12: Yu TH, Dafre AL, de Aragão Umbuzeiro G, Franciscon E. CYP-dependent induction of glutathione S-transferase in Daphnia similis exposed to a disperse azo dye. Ecotoxicology. 2015 Jan;24(1):232-7. doi: 10.1007/s10646-014-1348-x. Epub 2014 Sep 14. PubMed PMID: 25218178.
13: Bianchini R, Rolla M, Isaad J, Catelani G, Guazzelli L, Corsi M, Bonanni M. Efficient double glycoconjugation to naturalize high molecular weight disperse dyes. Carbohydr Res. 2012 Jul 15;356:104-9. doi: 10.1016/j.carres.2011.10.036. Epub 2011 Oct 29. PubMed PMID: 22137592.
14: Vacchi FI, Albuquerque AF, Vendemiatti JA, Morales DA, Ormond AB, Freeman HS, Zocolo GJ, Zanoni MV, Umbuzeiro G. Chlorine disinfection of dye wastewater: implications for a commercial azo dye mixture. Sci Total Environ. 2013 Jan 1;442:302-9. doi: 10.1016/j.scitotenv.2012.10.019. Epub 2012 Nov 22. PubMed PMID: 23178834.
15: Isaksson M, Ale I, Andersen KE, Diepgen T, Goh CL, Goossens R A, Jerajani H, Maibach HI, Sasseville D, Bruze M. Patch testing to a textile dye mix by the international contact dermatitis research group. Dermatitis. 2015 Jul-Aug;26(4):170-6. doi: 10.1097/DER.0000000000000125. PubMed PMID: 26172486.
16: Sonnenburg A, Ahuja V, Schreiner M, Platzek T, Stahlmann R. Assessment of the sensitizing potential of textile disperse dyes and some of their metabolites by the loose-fit coculture-based sensitization assay (LCSA). Arch Toxicol. 2012 May;86(5):733-40. doi: 10.1007/s00204-012-0811-9. Epub 2012 Feb 18. PubMed PMID: 22349058.
17: Poprawa-Smoluch M, Baggerman J, Zhang H, Maas HP, De Cola L, Brouwer AM. Photoisomerization of disperse red 1 studied with transient absorption spectroscopy and quantum chemical calculations. J Phys Chem A. 2006 Nov 2;110(43):11926-37. PubMed PMID: 17064180.
18: Fujii S, Morita T, Kimura S. Second-harmonic generation from Langmuir-Blodgett film of cyclic peptide carrying two disperse red 1 on fused quartz surface. J Pept Sci. 2008 Dec;14(12):1295-302. doi: 10.1002/psc.1074. PubMed PMID: 18951418.
19: Ribeiro AR, Umbuzeiro GA. Effects of a textile azo dye on mortality, regeneration, and reproductive performance of the planarian, Girardia tigrina. Environ Sci Eur. 2014;26(1):22. Epub 2014 Aug 21. PubMed PMID: 27752419; PubMed Central PMCID: PMC5044942.
20: Isaksson M, Ryberg K, Goossens A, Bruze M. Recommendation to include a textile dye mix in the European baseline series. Contact Dermatitis. 2015 Jul;73(1):15-20. doi: 10.1111/cod.12400. Epub 2015 Apr 27. PubMed PMID: 25925831.

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